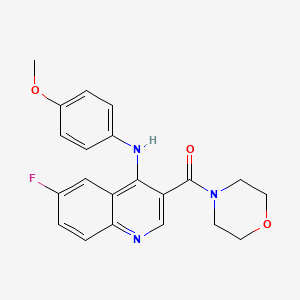

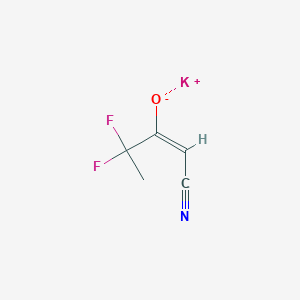

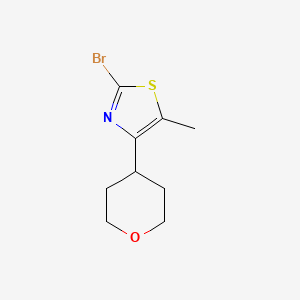

![molecular formula C8H6N4OS B2511409 6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 878066-00-3](/img/structure/B2511409.png)

6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a type of fused pyrimidine . Fused pyrimidines are privileged kinase scaffolds, and they have been extensively explored by medicinal chemists . They are often used in the discovery of small-molecule kinase inhibitors .

Synthesis Analysis

The synthesis of this class of molecules involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation to give novel compounds with potential as kinase inhibitors . The 2-amino-pyrido[3,4-d]pyrimidine core addresses key pharmacophoric elements of the kinase ATP pocket .Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray diffraction . The crystal structure of human 5’-deoxy-5’-methylthioadenosine phosphorylase in complex with this compound has been reported .Chemical Reactions Analysis

An N-heterocyclic carbene-catalyzed annulation of ynals and amidines has been reported to construct pyrimidin-4-ones . This protocol features a broad substrate scope and mild conditions .科学研究应用

- 6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 的衍生物已使用各种方法合成。例如,Rahmouni 等人(2016 年)报告了一种合成方法,该方法涉及用乙酸酐处理氨基吡唑,生成吡唑并嘧啶,进一步反应生成乙酸 2-(3,6-二甲基-4-氧代-1-苯基-1H-吡唑并[3,4-d]嘧啶-5(4H)-基) (Rahmouni 等人,2016 年)。在另一种方法中,Rahmouni 等人(2014 年)描述了通过分子内环化制备 3,6-二甲基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4(5H)-one,生成能够进一步转化以产生异恶唑啉和异恶唑的化合物 (Rahmouni 等人,2014 年).

生物学应用:

抗癌特性:

- 多项研究证明了 6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 衍生物的抗癌潜力。例如,Rahmouni 等人(2016 年)注意到这些化合物对癌细胞系(如 HCT-116 和 MCF-7)的细胞毒活性,表明它们作为抗癌剂的潜力 (Rahmouni 等人,2016 年)。此外,Abdellatif 等人(2014 年)报告说,他们研究中几乎所有测试的化合物都显示出抗肿瘤活性,其中一种化合物对 MCF-7 人乳腺腺癌细胞系的 IC50 为 11 µM,显示出显着的抑制活性 (Abdellatif 等人,2014 年).

抗菌特性:

- 这些化合物的抗菌活性也是一个关注点。例如,El-sayed 等人(2017 年)的研究证明了合成的 4-取代-1-苯基-1H-吡唑并[3,4-d]嘧啶衍生物对各种细菌和真菌菌株的中等至显着的抗菌活性 (El-sayed 等人,2017 年)。Beyzaei 等人(2017 年)也合成了新的衍生物,发现它们对某些致病菌有效,特别是化脓性链球菌和铜绿假单胞菌 (Beyzaei 等人,2017 年).

抗炎和镇痛活性:

- Antre 等人(2011 年)合成了一系列吡唑啉酮衍生物并评估了它们的抗炎、镇痛和解热活性。他们发现含有吡唑啉酮和氨基嘧啶作为基本部分的化合物表现出与标准相似的活性,证明了它们在该治疗领域的潜力 (Antre 等人,2011 年).

抗氧化特性:

- El-Mekabaty(2015 年)利用 2-(4-氧代-1-苯基-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)乙腈作为合成包含吡唑并[3,4-d]嘧啶-4-酮部分的杂环化合物的关键中间体。一些合成的化合物表现出的抗氧化活性几乎等于抗坏血酸,突出了它们作为抗氧化剂的潜力 (El-Mekabaty,2015 年).

作用机制

The mechanism of action of this compound is related to its ability to inhibit kinases . Kinases are a prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets progressed into phase 1 clinical trials . Deregulation of kinase function has been associated with a wide range of diseases .

未来方向

属性

IUPAC Name |

6-prop-2-ynylsulfanyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4OS/c1-2-3-14-8-10-6-5(4-9-12-6)7(13)11-8/h1,4H,3H2,(H2,9,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJOSEZZTCBXLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=NC2=C(C=NN2)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

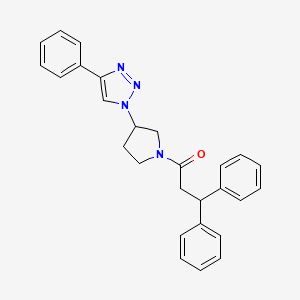

![1-(4-Fluorobutyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2511328.png)

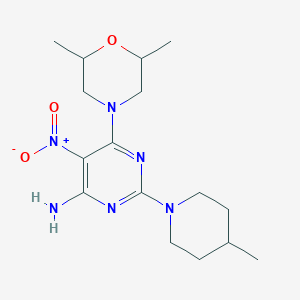

![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2511336.png)

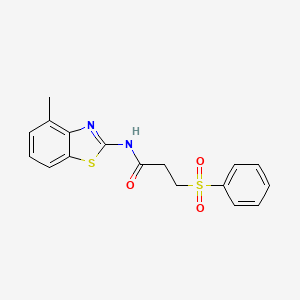

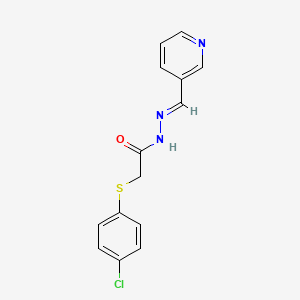

![N-(4-acetylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2511341.png)

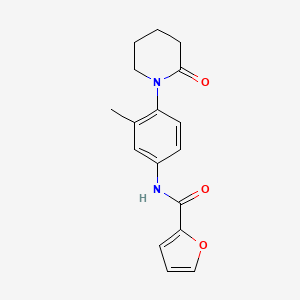

![3-(2-methoxyphenyl)-9-(thiophen-2-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2511346.png)